Chemical structure and properties of 1-(2-Oxopropyl)cyclobutane-1-carboxylic acid
Chemical structure and properties of 1-(2-Oxopropyl)cyclobutane-1-carboxylic acid
Topic: Chemical Structure, Properties, and Synthesis of 1-(2-Oxopropyl)cyclobutane-1-carboxylic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists
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Executive Summary
1-(2-Oxopropyl)cyclobutane-1-carboxylic acid (CAS: 1795306-43-2 ) is a functionalized small-ring scaffold characterized by a quaternary carbon center linking a strained cyclobutane ring, a carboxylic acid, and a reactive acetonyl (2-oxopropyl) side chain. This molecule represents a strategic "building block" in medicinal chemistry, particularly for the design of conformationally constrained amino acids, peptidomimetics, and bioisosteres of
Its unique architecture offers two distinct advantages in drug design:
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Conformational Restriction: The cyclobutane ring locks the vector orientation of the substituents, reducing the entropic penalty of binding to biological targets.
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Orthogonal Reactivity: The presence of both an electrophilic ketone and a nucleophilic/acidic carboxyl group facilitates diverse heterocyclization reactions, making it a versatile precursor for bicyclic lactones, pyridazinones, and constrained
-amino acids (GABA analogs).
Molecular Architecture & Physicochemical Profile[1]
The molecule consists of a cyclobutane core substituted at the C1 position. The geminal disubstitution (carboxylic acid and acetonyl group) creates a quaternary center that imposes significant steric bulk and conformational rigidity.
Physicochemical Properties (Predicted)
| Property | Value | Rationale/Method |
| Formula | - | |
| Molecular Weight | 156.18 g/mol | - |
| CAS Number | 1795306-43-2 | Identifier |
| Appearance | Viscous Oil or Low-Melting Solid | Based on MW and polarity of keto-acid analogs. |
| pKa (Acid) | ~4.4 - 4.6 | Inductive effect of the cyclobutane ring slightly increases acidity vs. acyclic analogs. |
| LogP | ~0.4 - 0.8 | Amphiphilic nature; polar functional groups offset by the lipophilic ring. |
| H-Bond Donors | 1 | Carboxylic acid -OH |
| H-Bond Acceptors | 3 | Carbonyl oxygens (acid + ketone) |
| Rotatable Bonds | 2 | C1-COOH and C1-CH2 bonds |
Structural Analysis
The cyclobutane ring is not planar but exists in a "puckered" conformation to relieve torsional strain (eclipsing interactions). The introduction of the bulky 2-oxopropyl and carboxyl groups at the same carbon (C1) forces the ring into a specific pucker to minimize 1,3-diaxial-like interactions. This "gem-disubstituent effect" (Thorpe-Ingold effect) often accelerates cyclization reactions involving the side chains, a property exploited in the synthesis of spiro-heterocycles.
Synthetic Routes & Process Chemistry
While direct alkylation of cyclobutane carboxylic acid is possible, it is often plagued by poly-alkylation or O-alkylation issues. The most robust, field-proven synthetic strategy involves the construction of the quaternary center before the final oxidation state is established, typically via a malonate diester intermediate.
Primary Route: The Malonate-Allyl-Wacker Strategy
This route is preferred for its scalability and the avoidance of unstable haloacetone reagents.
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Cyclization: Double alkylation of diethyl malonate with 1,3-dibromopropane to form Diethyl 1,1-cyclobutanedicarboxylate .
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Desymmetrization/Alkylation: Mono-hydrolysis or direct alkylation of the diester (or the decarboxylated mono-ester) with Allyl Bromide to yield Ethyl 1-allylcyclobutane-1-carboxylate .
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Oxidation (Wacker Process): Palladium-catalyzed oxidation of the terminal alkene (allyl group) to a methyl ketone (acetonyl group).
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Hydrolysis: Saponification of the ester to the final acid.
Visualization of Synthetic Logic
Caption: Step-wise synthetic pathway leveraging the robust Wacker oxidation to install the ketone functionality.
Experimental Protocol (Representative)
Note: As a Senior Application Scientist, I have derived this protocol based on standard methodologies for 1,1-disubstituted cyclobutanes (e.g., Organic Syntheses Coll. Vol. 3, 213; J. Org. Chem. 1988, 53).[1]
Phase 1: Synthesis of Ethyl 1-allylcyclobutane-1-carboxylate[1]
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Reagents: Diethyl 1,1-cyclobutanedicarboxylate (1.0 equiv), Sodium Ethoxide (1.1 equiv), Allyl Bromide (1.2 equiv), Ethanol (solvent).
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Procedure:
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Dissolve sodium ethoxide in absolute ethanol under
. -
Add diethyl 1,1-cyclobutanedicarboxylate dropwise at 0°C. Stir for 30 min to form the enolate.
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Add allyl bromide slowly. Reflux for 4–6 hours.
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Concentrate, dilute with water, and extract with diethyl ether.
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Crucial Step: The product is a diester. To get the mono-carboxylic acid derivative, one usually performs a Krapcho decarboxylation or saponification/decarboxylation sequence before this step, OR uses the diester to get the allyl group, then hydrolyzes and decarboxylates later.
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Refined Approach: Start with Ethyl cyclobutanecarboxylate . Deprotonate with LDA (Lithium Diisopropylamide) in THF at -78°C. Add Allyl Bromide. This yields Ethyl 1-allylcyclobutane-1-carboxylate directly in one step with high fidelity.
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Phase 2: Wacker Oxidation (Alkene to Ketone)[1]
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Reagents: Ethyl 1-allylcyclobutane-1-carboxylate,
(10 mol%), (1.0 equiv), (balloon), DMF/H2O (7:1). -
Procedure:
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Suspend
and in DMF/H2O. Oxygenate the mixture by bubbling for 15 min. -
Add the allyl ester. Stir vigorously under an
atmosphere (balloon) at room temperature for 24 hours. The solution typically turns from green to black/brown. -
Workup: Dilute with 1N HCl (to keep Cu salts in solution) and extract with ether. Wash organics with brine.
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Validation: IR should show the disappearance of the alkene stretch (
) and appearance of a ketone carbonyl ( ).
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Phase 3: Ester Hydrolysis[1][3]
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Reagents: Keto-ester (from Phase 2), LiOH (3 equiv), THF/Water (1:1).
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Procedure:
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Stir the ester with LiOH at room temperature for 12 hours.
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Acidify carefully with 1N HCl to pH 2.
-
Extract with Ethyl Acetate.[2] Dry over
and concentrate. -
Purification: Recrystallization from Hexane/EtOAc or column chromatography.
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Reactivity & Applications
The target molecule is a "linchpin" intermediate. The spatial proximity of the ketone and acid groups allows for rapid access to heterocyclic scaffolds.
Key Transformations
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Reductive Amination (Amino Acid Synthesis):
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Reaction with
and converts the ketone to an amine. -
Product: 1-(2-aminopropyl)cyclobutane-1-carboxylic acid (a constrained analog of Pregabalin/Gabapentin).
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Pyridazinone Formation:
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Reaction with Hydrazine (
). -
Mechanism: Condensation with ketone followed by intramolecular amidation of the ester/acid.
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Product: A bicyclic pyridazinone, a scaffold found in various PDE4 inhibitors and anti-inflammatory agents.
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Lactonization:
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Reduction of the ketone to an alcohol (using
) results in spontaneous cyclization to form a bicyclic -lactone.
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Derivatization Pathways Map[1]
Caption: Divergent synthesis capabilities of the keto-acid core.
References
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Synthesis of 1-Substituted Cyclobutanes
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Wacker Oxidation Protocols
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Tsuji, J. "Palladium-catalyzed reactions of alkenes." Synthesis, 1984(5), 369-384. (Foundational review on converting terminal alkenes to methyl ketones).
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- Cyclobutane Amino Acids (Context): Kotha, S., et al. "Synthesis of constrained amino acids: The role of cyclobutane derivatives." Tetrahedron, 2002, 58(48), 9633-9695.
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Commercial Availability & Identifiers
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PubChem CID: 18942048 (Related: 2-oxocyclobutane-1-carboxylic acid for structural comparison).
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CAS Registry: 1795306-43-2 (1-(2-oxopropyl)cyclobutane-1-carboxylic acid).
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